Cas no 2171837-08-2 (3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-2-methylpropanoic acid)

3-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-2-methylpropanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a sterically hindered 2,2-dimethylbutanamido moiety and a 2-methylpropanoic acid terminus, which enhance stability during solid-phase peptide synthesis (SPPS). The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. This compound is particularly useful for introducing constrained or branched architectures into peptide sequences, improving resistance to enzymatic degradation. Its high purity and compatibility with standard SPPS protocols make it a valuable building block for researchers developing structurally complex peptides with tailored physicochemical properties.
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-2-methylpropanoic acid structure
2171837-08-2 structure
Product name:3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-2-methylpropanoic acid
CAS No:2171837-08-2
MF:C25H30N2O5
MW:438.516107082367
CID:6601322
PubChem ID:165548828

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-2-methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-2-methylpropanoic acid
    • EN300-1488693
    • 3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]-2-methylpropanoic acid
    • 2171837-08-2
    • Inchi: 1S/C25H30N2O5/c1-16(22(28)29)14-27-23(30)25(2,3)12-13-26-24(31)32-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,26,31)(H,27,30)(H,28,29)
    • InChI Key: WHHKNFDWUHECMQ-UHFFFAOYSA-N
    • SMILES: O(C(NCCC(C(NCC(C(=O)O)C)=O)(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 438.21547206g/mol
  • Monoisotopic Mass: 438.21547206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 10
  • Complexity: 657
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 105Ų

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-2-methylpropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1488693-50mg
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]-2-methylpropanoic acid
2171837-08-2
50mg
$2829.0 2023-09-28
Enamine
EN300-1488693-2.5g
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]-2-methylpropanoic acid
2171837-08-2
2.5g
$6602.0 2023-06-05
Enamine
EN300-1488693-2500mg
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]-2-methylpropanoic acid
2171837-08-2
2500mg
$6602.0 2023-09-28
Enamine
EN300-1488693-0.1g
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]-2-methylpropanoic acid
2171837-08-2
0.1g
$2963.0 2023-06-05
Enamine
EN300-1488693-0.05g
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]-2-methylpropanoic acid
2171837-08-2
0.05g
$2829.0 2023-06-05
Enamine
EN300-1488693-5.0g
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]-2-methylpropanoic acid
2171837-08-2
5g
$9769.0 2023-06-05
Enamine
EN300-1488693-1.0g
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]-2-methylpropanoic acid
2171837-08-2
1g
$3368.0 2023-06-05
Enamine
EN300-1488693-1000mg
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]-2-methylpropanoic acid
2171837-08-2
1000mg
$3368.0 2023-09-28
Enamine
EN300-1488693-250mg
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]-2-methylpropanoic acid
2171837-08-2
250mg
$3099.0 2023-09-28
Enamine
EN300-1488693-10000mg
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]-2-methylpropanoic acid
2171837-08-2
10000mg
$14487.0 2023-09-28

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-2-methylpropanoic acid Related Literature

Additional information on 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-2-methylpropanoic acid

Recent Advances in the Study of 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-2-methylpropanoic acid (CAS: 2171837-08-2)

The compound 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-2-methylpropanoic acid (CAS: 2171837-08-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its complex structure incorporating a fluorenylmethoxycarbonyl (Fmoc) protecting group, is pivotal in peptide synthesis and drug development. The Fmoc group is widely utilized in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild conditions, making it an essential tool for researchers.

Recent studies have focused on optimizing the synthesis and application of this compound in the development of novel therapeutic agents. A 2023 publication in the Journal of Medicinal Chemistry highlighted its role in the synthesis of peptide-based inhibitors targeting protein-protein interactions (PPIs). The study demonstrated that the incorporation of this Fmoc-protected amino acid derivative enhanced the stability and bioavailability of the resulting peptides, thereby improving their therapeutic potential. The researchers employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the structural integrity and purity of the synthesized compounds.

Another groundbreaking study, published in Bioorganic & Medicinal Chemistry Letters, explored the use of 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-2-methylpropanoic acid in the design of prodrugs. The study revealed that the Fmoc-protected derivative could serve as a versatile scaffold for the development of prodrugs with improved pharmacokinetic properties. The researchers utilized in vitro and in vivo models to assess the release profiles and therapeutic efficacy of the prodrugs, reporting promising results in terms of controlled release and reduced toxicity.

In addition to its applications in peptide synthesis and prodrug design, this compound has also been investigated for its potential in targeted drug delivery systems. A 2024 study in Advanced Drug Delivery Reviews described the incorporation of the Fmoc-protected amino acid into polymeric nanoparticles, which exhibited enhanced cellular uptake and targeted delivery to tumor sites. The study underscored the compound's utility in overcoming the limitations of conventional drug delivery systems, such as poor solubility and non-specific distribution.

Despite these advancements, challenges remain in the large-scale production and clinical translation of compounds derived from 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-2-methylpropanoic acid. Issues such as cost-effectiveness, scalability, and regulatory compliance need to be addressed to fully realize its potential in pharmaceutical applications. Future research directions may include the development of more efficient synthetic routes, the exploration of new therapeutic targets, and the optimization of formulation strategies to enhance clinical outcomes.

In conclusion, 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-2-methylpropanoic acid (CAS: 2171837-08-2) represents a versatile and valuable building block in chemical biology and drug development. Its applications span peptide synthesis, prodrug design, and targeted drug delivery, with recent studies highlighting its potential to address unmet medical needs. Continued research and innovation in this area are expected to yield significant contributions to the field of medicinal chemistry and beyond.

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